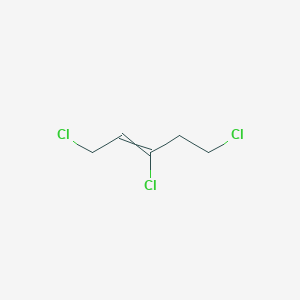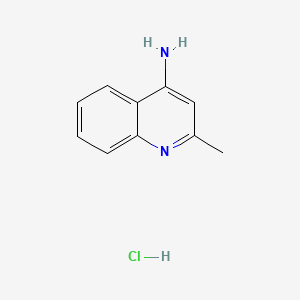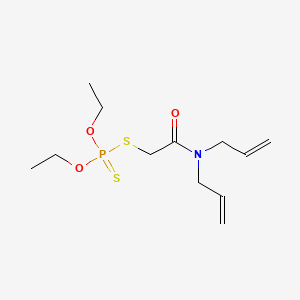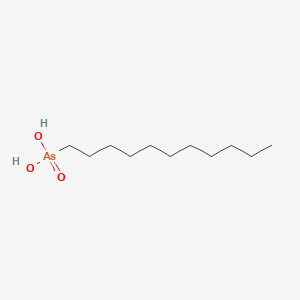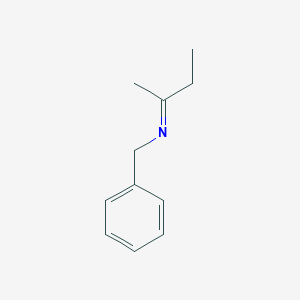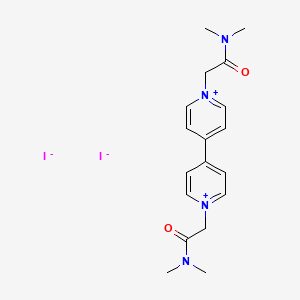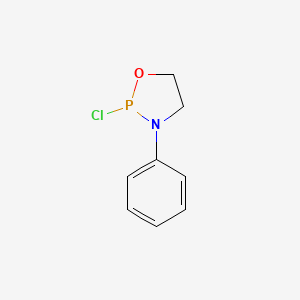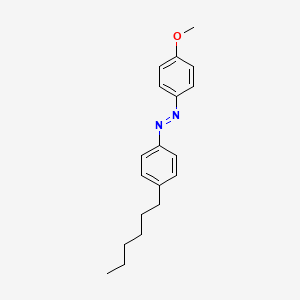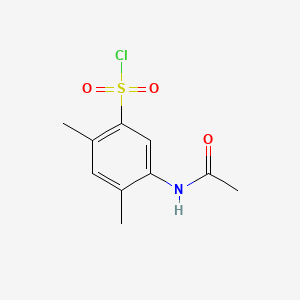
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is an organosulfur compound with the molecular formula C10H12ClNO3S. This compound is a derivative of benzenesulfonyl chloride, featuring additional acetylamino and dimethyl groups. It is primarily used in organic synthesis and various industrial applications due to its reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of chlorosulfonic acid and phosphorus oxychloride as chlorinating agents . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- involves large-scale chlorosulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines and alcohols to form sulfonamides and sulfonate esters.
Hydrolysis: Decomposes in hot water to produce hydrochloric acid and benzenesulfonic acid.
Electrophilic Aromatic Substitution: The acetylamino group directs substitution to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Amines and Alcohols: Used in substitution reactions to form sulfonamides and sulfonate esters.
Water: Used in hydrolysis reactions, typically under heated conditions.
Chlorinating Agents: Such as chlorosulfonic acid and phosphorus oxychloride, used in the initial synthesis.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Hydrochloric Acid and Benzenesulfonic Acid: Formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- involves its reactivity with nucleophiles, such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is harnessed in various synthetic applications, including the production of pharmaceuticals and industrial chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the acetylamino and dimethyl groups.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A related compound with a methyl group on the benzene ring, often preferred due to its solid state at room temperature.
Methanesulfonyl Chloride: A smaller analog with a methane group instead of a benzene ring.
Uniqueness
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the acetylamino group enhances its utility in the synthesis of sulfa drugs and other pharmaceutical compounds .
Eigenschaften
CAS-Nummer |
34684-43-0 |
|---|---|
Molekularformel |
C10H12ClNO3S |
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
5-acetamido-2,4-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
CRQMIQVYEFNWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


